

Ecotoxicity of Acid Yellow 199: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological profile of C.I. **Acid Yellow 199** (CAS No. 70865-20-2), a monoazo dye. This document summarizes available quantitative ecotoxicity data, details relevant experimental protocols, and explores potential mechanisms of toxicity, including signaling pathways.

Executive Summary

Acid Yellow 199 is classified under the Globally Harmonized System (GHS) as "Harmful to aquatic life with long lasting effects" (H412)[1]. As a monoazo dye, it is generally considered to have lower aquatic toxicity compared to disazo or polyazo dyes[2]. However, a comprehensive understanding of its environmental impact requires detailed ecotoxicological data. This guide compiles the available information to support environmental risk assessments and inform safer chemical design and handling practices.

Quantitative Ecotoxicity Data

While specific experimental results for **Acid Yellow 199** are not widely published in publicly accessible literature, the European Chemicals Agency (ECHA) registration dossier provides summary information derived from standard ecotoxicological studies. A definitive quantitative assessment is challenging without access to the full study reports. However, a safety data sheet for a product containing over 50% **Acid Yellow 199** indicates a Fish LC50 of >10 mg/L,

suggesting a relatively low acute toxicity to fish. It is crucial to note that this value is for a mixture and not the pure substance.

For a comprehensive risk assessment, further testing according to standardized guidelines is recommended to establish precise EC50 and LC50 values for various trophic levels.

Experimental Protocols for Aquatic Toxicity Testing

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable ecotoxicity data. The following are key recommended tests for assessing the aquatic toxicity of chemical substances like **Acid Yellow 199**.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.

- Test Organism: *Pseudokirchneriella subcapitata* or *Desmodesmus subspicatus*.
- Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in cell density or biomass compared to a control.
- Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in algal growth or growth rate. The No Observed Effect Concentration (NOEC) is also determined.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

- Test Organism: *Daphnia magna*.
- Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

- Endpoint: The main endpoint is the 48-hour EC50, the concentration at which 50% of the daphnids are immobilized.

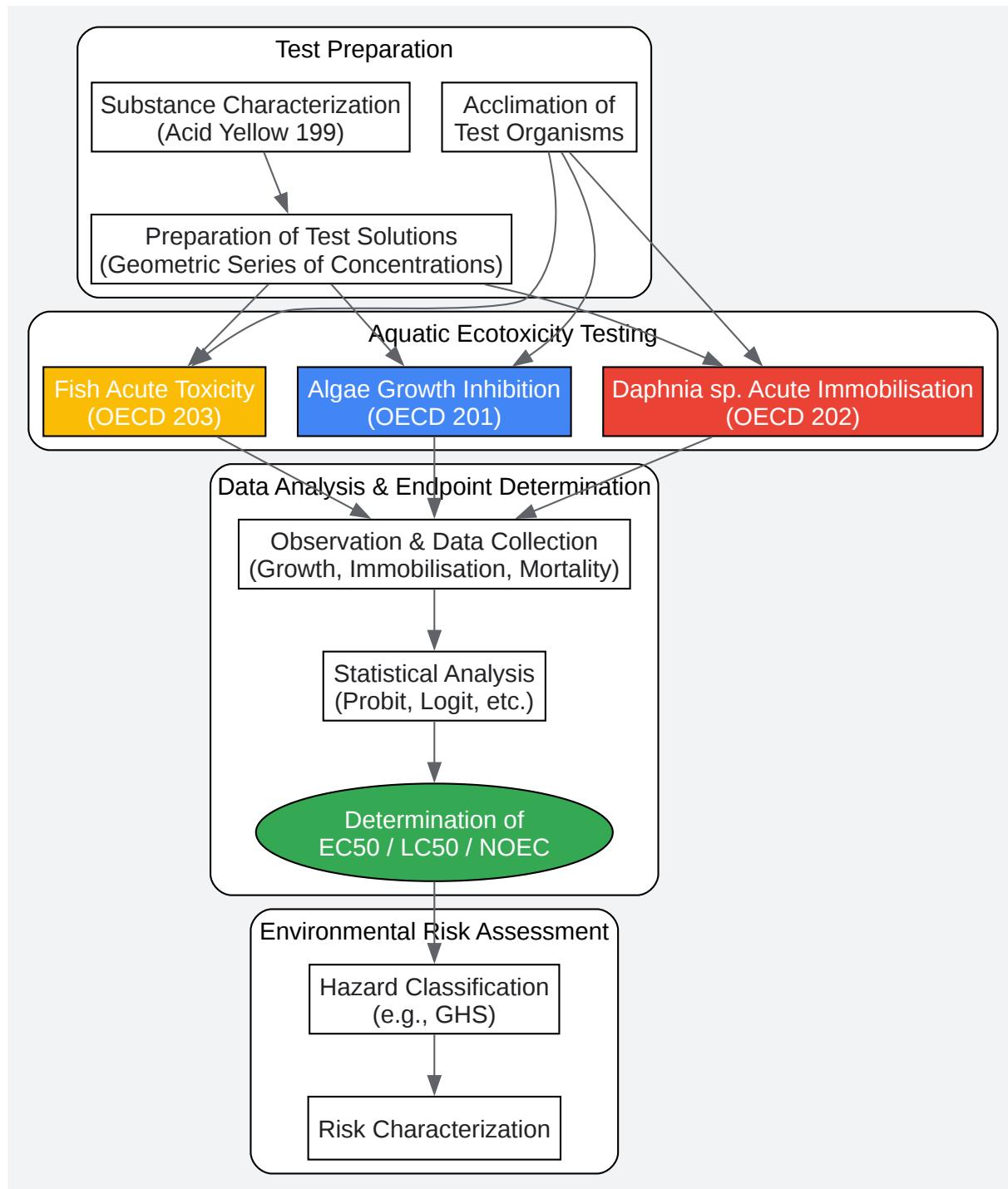
Acute Fish Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish.

- Test Organism: Zebrafish (*Danio rerio*) or Rainbow trout (*Oncorhynchus mykiss*).
- Principle: Fish are exposed to different concentrations of the test substance in a controlled environment for 96 hours. Mortality and any abnormal effects are observed and recorded.
- Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish population.

Potential Mechanisms of Toxicity and Signaling Pathways

The specific signaling pathways affected by **Acid Yellow 199** in aquatic organisms have not been extensively studied. However, research on azo dyes in general provides insights into potential mechanisms of toxicity.


The primary concern with azo dyes is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines. This process can occur under anaerobic conditions, such as in sediments or the digestive tracts of organisms.

Potential Signaling Pathways and Cellular Effects:

- Oxidative Stress: Azo dyes can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components like lipids, proteins, and DNA.
- Enzyme Inhibition/Induction: Azo dyes and their metabolites can interact with various enzyme systems. For example, they may inhibit acetylcholinesterase, an important enzyme in the nervous system, or induce detoxification enzymes like cytochrome P450s and glutathione S-transferases.

- Genotoxicity: Some azo dyes and their degradation products have been shown to be mutagenic and genotoxic, capable of causing DNA damage.
- Endocrine Disruption: There is evidence to suggest that some azo dyes can interfere with the endocrine systems of aquatic organisms.

Below is a conceptual diagram illustrating a generalized workflow for assessing the ecotoxicity of a substance like **Acid Yellow 199**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Yellow 199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- To cite this document: BenchChem. [Ecotoxicity of Acid Yellow 199: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553251#ecotoxicity-profile-of-acid-yellow-199\]](https://www.benchchem.com/product/b15553251#ecotoxicity-profile-of-acid-yellow-199)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com